molecular formula C12H17N3O3S B4944887 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No.: B4944887
M. Wt: 283.35 g/mol
InChI Key: GQIBDZBCHWKFAG-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound that features a cyclohexyl group, a nitro-substituted thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The nitrated thiazole is reacted with cyclohexylamine to form the corresponding amide.

    Propanamide Formation: Finally, the propanamide moiety is introduced through a reaction with a suitable propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 3-cyclohexyl-N-(5-amino-1,3-thiazol-2-yl)propanamide.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Cyclohexylamine and 5-nitro-1,3-thiazole-2-carboxylic acid.

Scientific Research Applications

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the nitro-thiazole moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study the interactions of thiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

    Pathways Involved: The compound may interfere with DNA synthesis or repair, disrupt cellular respiration, or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)formamide
  • N-(5-nitro-1,3-thiazol-2-yl)hexanamide
  • N-Cyclohexyl-N′-(5-nitro-1,3-thiazol-2-yl)urea

Uniqueness

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a cyclohexyl group, a nitro-thiazole ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h8-9H,1-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBDZBCHWKFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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